molecular formula C20H17NOS2 B2682571 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-75-1

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2682571
CAS No.: 866131-75-1
M. Wt: 351.48
InChI Key: XMNUWSAFPSHBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that combines a benzothiazepine core with methoxyphenyl and thienyl substituents. This compound is of interest due to its potential pharmacological properties, including its use as a calcium channel blocker, which can be relevant in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of an appropriate o-aminothiophenol derivative with a β-keto ester or a similar compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiazepine core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thienyl Group: The thienyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and the appropriate halogenated benzothiazepine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazepine ring, potentially reducing the double bond to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzothiazepine ring.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular calcium channels.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The exact molecular targets and pathways involved include the L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle function.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.

    Verapamil: A phenylalkylamine calcium channel blocker.

    Nifedipine: A dihydropyridine calcium channel blocker.

Uniqueness

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other calcium channel blockers. Its combination of methoxyphenyl and thienyl groups may also influence its binding affinity and selectivity for different calcium channel subtypes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine (CAS: 866131-75-1) is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects, supported by data tables and recent research findings.

  • Molecular Formula : C20H17NOS2
  • Molar Mass : 351.49 g/mol

Anticancer Activity

Recent studies have highlighted the potential of benzothiazepine derivatives as anticancer agents. The compound in focus has demonstrated significant inhibitory effects against various cancer cell lines.

  • In vitro Studies :
    • The compound exhibited IC50 values ranging from 15.42 ± 0.16 µM to 41.34 ± 0.12 µM against prostate cancer cell line DU-145, compared to a standard drug with an IC50 of 21.96 ± 0.15 µM .
CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
This compoundDU-14515.42 - 41.3421.96

Anti-inflammatory Activity

Benzothiazepines are known for their anti-inflammatory properties. The compound has shown promising results in inhibiting inflammatory pathways.

  • Mechanism of Action :
    • The compound inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects, particularly its ability to lower blood glucose levels.

  • In vivo Studies :
    • Administration of the compound at doses of 10 mg/kg and 20 mg/kg significantly reduced blood glucose levels in diabetic models from 379.31 ± 4.98 mg/dL to 225.33 ± 4.87 mg/dL at the higher dose after two weeks .
Dose (mg/kg)Blood Glucose Level (mg/dL) Before TreatmentBlood Glucose Level (mg/dL) After Treatment
Control379.31N/A
10379.31286.09
20379.31225.33

Structure-Activity Relationship

The structural modifications in benzothiazepines play a crucial role in their biological activity:

  • Halogen Substitution : Compounds with halogenated phenyl substitutions showed enhanced anticancer activity due to improved binding affinity with target proteins .

Case Studies

Several studies have explored the biological activity of benzothiazepines:

  • Study on Prostate Cancer Cells :
    • A comparative analysis showed that compounds with specific substitutions had better efficacy against prostate cancer cells compared to standard treatments .
  • Anti-diabetic Efficacy Assessment :
    • A study demonstrated significant reductions in blood glucose levels in diabetic rats treated with the compound, indicating its potential as a therapeutic agent for diabetes management .

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS2/c1-22-17-9-4-2-7-14(17)20-13-16(18-11-6-12-23-18)21-15-8-3-5-10-19(15)24-20/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNUWSAFPSHBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.